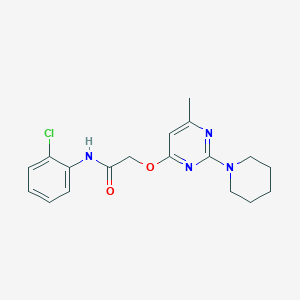

![molecular formula C14H14N4OS B2989412 1-ethyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide CAS No. 1203281-02-0](/img/structure/B2989412.png)

1-ethyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-ethyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide” belongs to the class of thiazoles . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They have diverse biological activities and are found in many potent biologically active compounds .

Synthesis Analysis

The synthesis of similar compounds often involves multiple steps including alpha halogenation, cyclization, hydrolysis, condensation, and cyclization reaction .Molecular Structure Analysis

The molecular structure of thiazole derivatives can be analyzed using various spectroscopic techniques. For instance, 1H NMR spectroscopy can provide information about the hydrogen atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involving thiazole derivatives can be complex and varied. The reactivity of these compounds can be influenced by the presence of various substituent groups .Physical And Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can vary widely depending on their specific structure. For example, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Applications De Recherche Scientifique

Anti-Tumor Applications

- A study outlined an efficient method to obtain pyrazole derivatives, showing significant effects in mouse tumor model cancer cell lines and human cancer cell lines of Colon cancer (HCT-29) and Breast cancer (MCF-7) with docking studies (Nassar, Atta-Allah, & Elgazwy, 2015).

Cytotoxic Activity

- Research involving the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines revealed potent cytotoxicity against several cancer cell lines, with some compounds demonstrating significant in vivo activity against colon tumors in mice (Deady et al., 2003).

Synthesis of Heterocyclic Compounds

- A study by Mohareb et al. (2004) focused on the synthesis of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives using ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Inhibitors for Mycobacterium Tuberculosis

- A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates was synthesized and evaluated for their activity against Mycobacterium tuberculosis, with promising results (Jeankumar et al., 2013).

Antibacterial Agents

- Novel analogs of pyrazole-1-carboxamide were synthesized and showed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).

Mécanisme D'action

Target of Action

The compound, 1-ethyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide, belongs to the class of thiazole derivatives . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), and Tiazofurin (antineoplastic drug) . .

Mode of Action

For instance, some thiazole derivatives have been shown to inhibit the cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways based on their mode of action. For instance, by inhibiting COX enzymes, they can impact the synthesis of prostaglandins and other mediators of inflammation . .

Result of Action

Given the known activities of thiazole derivatives, it could potentially exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 1-ethyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide are largely determined by its interactions with various biomolecules. It has been found to interact with enzymes and proteins, influencing their function and activity

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of how it exerts its effects at the molecular level are still being researched.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in several metabolic pathways . This includes interactions with various enzymes or cofactors, and potential effects on metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes . This includes interactions with transporters or binding proteins, and potential effects on its localization or accumulation.

Propriétés

IUPAC Name |

1-ethyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4OS/c1-3-18-7-6-11(17-18)14(19)16-10-4-5-13-12(8-10)15-9(2)20-13/h4-8H,3H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCKIRVIGFITIGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C(=O)NC2=CC3=C(C=C2)SC(=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

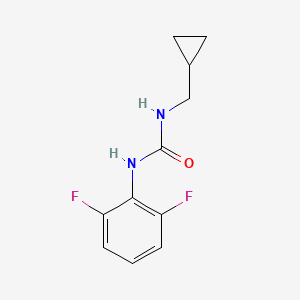

![4-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)benzamide oxalate](/img/structure/B2989330.png)

![1-[2-(Dimethylamino)ethyl]-4-piperidinamine trihydrochloride](/img/no-structure.png)

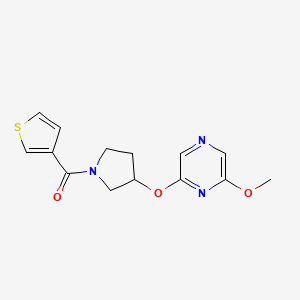

![5-((4-Ethylpiperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2989332.png)

![1-(Chloromethyl)-3-(2,6-dimethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2989333.png)

![1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfinyl]-1-ethanone](/img/structure/B2989335.png)

![3-nitro-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide](/img/structure/B2989338.png)

![3-benzyl-8-(4-methoxybenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2989344.png)

![8-(3-((4-fluorophenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2989345.png)

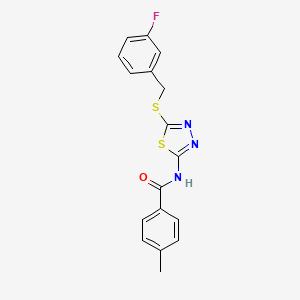

![N-(4-ethylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2989350.png)